3-[(1R)-1-azidoethyl]-1-benzothiophene
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Overview
Description
3-[(1R)-1-Azidoethyl]-1-benzothiophene is an organic compound with the molecular formula C10H9N3S. It is a derivative of benzothiophene, a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The azido group (-N3) attached to the ethyl side chain introduces unique chemical properties, making this compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1R)-1-azidoethyl]-1-benzothiophene typically involves the azidation of an appropriate precursor. One common method is the reaction of 3-[(1R)-1-bromoethyl]-1-benzothiophene with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromine atom .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and implementing safety measures due to the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions: 3-[(1R)-1-Azidoethyl]-1-benzothiophene undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Cycloaddition: Alkynes, copper(I) catalysts.
Substitution: Various nucleophiles like amines or thiols.
Major Products Formed:
Reduction: 3-[(1R)-1-Aminoethyl]-1-benzothiophene.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Corresponding substituted benzothiophene derivatives.
Scientific Research Applications
3-[(1R)-1-Azidoethyl]-1-benzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in click chemistry for creating triazole-linked compounds.
Medicine: Investigated for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(1R)-1-azidoethyl]-1-benzothiophene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state .
Comparison with Similar Compounds
3-[(1R)-1-Bromoethyl]-1-benzothiophene: Precursor in the synthesis of the azido derivative.
3-[(1R)-1-Aminoethyl]-1-benzothiophene: Product of the reduction of the azido compound.
1-Benzothiophene-3-carboxylic acid: Another benzothiophene derivative with different functional groups
Uniqueness: 3-[(1R)-1-Azidoethyl]-1-benzothiophene is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and other applications where the azido group can be exploited for selective reactions .
Properties
IUPAC Name |
3-[(1R)-1-azidoethyl]-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-7(12-13-11)9-6-14-10-5-3-2-4-8(9)10/h2-7H,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQZVEUFRFLSHW-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CSC2=CC=CC=C21)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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